![molecular formula C18H13ClN2O2S B3019952 2-chloro-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 868376-84-5](/img/structure/B3019952.png)
2-chloro-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
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Description
The compound of interest, 2-chloro-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide, is a benzothiazole derivative. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse range of biological activities and applications in medicinal chemistry. The specific compound mentioned is not directly studied in the provided papers, but related compounds have been synthesized and characterized, which can provide insights into the chemical behavior and properties of similar benzothiazole derivatives .
Synthesis Analysis
The synthesis of related benzothiazole derivatives has been reported. For instance, N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide (NBTCS) was synthesized through a condensation reaction involving 4-chlorobenzenesulphonyl chloride and 2-aminobenzothiazole in acetone under reflux conditions . This method suggests that similar benzothiazole amides could be synthesized using appropriate starting materials and reaction conditions, potentially including the use of alkynes and halogenated benzamides for the compound .
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives has been elucidated using various spectroscopic techniques. In one study, two novel benzothiazoles were characterized by IR, 1H- and 13C-NMR spectroscopy, and single-crystal X-ray diffraction . These techniques are crucial for determining the structure and confirming the identity of synthesized compounds. The crystal structures of these compounds revealed discrete dimers that are connected into a three-dimensional network by intermolecular hydrogen bonds and π-π stacking interactions .
Chemical Reactions Analysis
While the specific chemical reactions of 2-chloro-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide are not detailed in the provided papers, the studies of similar compounds can shed light on potential reactivity. For example, the synthesized NBTCS was used to form metal complexes with neodymium(III) and thallium(III), indicating that benzothiazole derivatives can act as ligands and participate in coordination chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be inferred from the characterization data. The solubility, melting points, and molar conductance measurements are typically used to assess these properties. In the case of NBTCS, molar conductance measurements were used to study the metal complexes, which can provide information about the ionic nature and possible applications of these compounds . The crystallographic data of the novel benzothiazoles provide insights into the solid-state properties, such as lattice parameters and space groups, which are important for understanding the material's properties .
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given the complexity of the molecule, it is likely that it could interact with multiple pathways, leading to a variety of downstream effects .
Pharmacokinetics
Given its chemical structure, it is likely that it is absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted through the kidneys .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
properties
IUPAC Name |
2-chloro-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O2S/c1-3-11-21-16-14(23-2)9-6-10-15(16)24-18(21)20-17(22)12-7-4-5-8-13(12)19/h1,4-10H,11H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAIWTEUIQPMZEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=CC=C3Cl)N2CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide |
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